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Compound Name: o
oxo-3-furancarboxylic acid

Cat. No.: B1662229

Executive Summary: C75 is a synthetic, small-molecule inhibitor of Fatty Acid Synthase
(FASN), a key enzyme responsible for the de novo synthesis of fatty acids. Elevated FASN
expression is a hallmark of many cancers and metabolic diseases, making it a compelling
therapeutic target. C75 acts as a competitive, irreversible inhibitor of FASN, exhibiting slow-
binding characteristics.[1][2] Beyond its primary function, C75 also stimulates carnitine
palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in fatty acid B-oxidation.[3][4] This dual
mechanism—inhibiting fatty acid synthesis while promoting fatty acid breakdown—results in a
range of potent anti-neoplastic and metabolic effects, including the induction of apoptosis in
cancer cells and significant weight loss in preclinical models.[1][4] This document provides an
in-depth technical overview of C75, covering its mechanism of action, effects on key signaling
pathways, quantitative data, and detailed experimental protocols for its study.

Introduction to Fatty Acid Synthase (FASN) and C75

Fatty Acid Synthase (FASN) is a large, multi-domain enzyme that catalyzes the synthesis of
long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In most normal
human tissues, FASN expression is low, as dietary fatty acids are typically sufficient. However,
many human cancers, including those of the breast, prostate, and colon, exhibit significantly
upregulated FASN expression.[1][5] This heightened lipogenesis provides cancer cells with the
necessary lipids for membrane formation, energy storage, and the generation of signaling
molecules, supporting rapid proliferation and survival.
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C75, or trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, is a synthetic a-
methylene-y-butyrolactone designed as a more stable and potent analogue of cerulenin, a
natural FASN inhibitor.[1][5] It was developed to overcome the chemical instability of cerulenin,
enabling more robust in vivo studies of FASN inhibition.[5] C75 has since become a critical tool
for investigating the roles of fatty acid synthesis in cancer and metabolic disorders.[6][7]

Biochemical and Chemical Properties of C75

C75 is a synthetic compound with the following key properties:

Property Value Reference

trans-4-Methylene-2-octyl-5-
IUPAC Name oxotetrahydrofuran-3- [8]

carboxylic acid

Molecular Formula C14H2204 [2]
Molecular Weight 254.32 Da [2]
Appearance White to beige powder [7]
Purity >98% (by HPLC) [21[7]
Solubility Soluble in DMSO (e.g., to 25 o]
mM)
Storage Temperature 2-8°C [7]
CAS Number 191282-48-1 [2]

Mechanism of Action

C75 exerts its biological effects through a dual mechanism, targeting both fatty acid synthesis
and oxidation pathways.

Inhibition of Fatty Acid Synthase (FASN)

C75 is a competitive and irreversible inhibitor of FASN.[2][9] It displays characteristics of a
slow-binding inhibitor, meaning the formation of the enzyme-inhibitor complex occurs over a
period of minutes, with inhibitory effects increasing with longer preincubation times.[1][10]
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Unlike cerulenin, which exclusively targets the (3-ketoacyl synthase domain, C75 has been
shown to interact with multiple domains of the FASN enzyme, including the -ketoacyl
synthase, enoyl reductase, and thioesterase domains.[5] This irreversible binding leads to the
accumulation of the FASN substrate malonyl-CoA, a key event that mediates many of C75's
downstream effects, including apoptosis.[1][9]

Activation of Carnitine Palmitoyltransferase-1 (CPT-1)

Paradoxically, while FASN inhibition leads to an increase in malonyl-CoA, which is a potent
allosteric inhibitor of CPT-1, C75 itself acts as a CPT-1 activator.[3][4] CPT-1 is the enzyme that
controls the entry of long-chain fatty acids into the mitochondria for B-oxidation.[3] C75 appears
to compete with malonyl-CoA, stimulating CPT-1 activity even in the presence of high malonyl-
CoA levels.[3][4] This leads to a significant increase in fatty acid oxidation and cellular ATP
production, contributing to its metabolic effects.[3][4]
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Caption: Dual mechanism of C75: FASN inhibition and CPT-1A activation.

Cellular and In Vivo Effects
Anti-Cancer Effects

In cancer cells, the primary outcome of FASN inhibition by C75 is the induction of apoptosis.[1]
[9] This is thought to be triggered by the cytotoxic accumulation of malonyl-CoA.[1] C75
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treatment leads to a rapid halt in fatty acid synthesis, followed by an inhibition of DNA
replication, cell cycle arrest, and ultimately, programmed cell death through the activation of
caspase cascades.[1][5] C75 has demonstrated cytotoxic effects across a wide range of cancer
cell lines and has been shown to reduce tumor growth in xenograft models and prevent
mammary cancer development in transgenic mice.[1][5][6]

Metabolic Effects

When administered in vivo to rodents, C75 induces profound and rapid weight loss.[11][12]
This effect is attributed to two main factors:

e Central Action: C75 acts on the hypothalamus to suppress the expression of orexigenic
neuropeptides, leading to a significant reduction in food intake (anorexia).[2][11]

» Peripheral Action: By activating CPT-1, C75 increases peripheral fatty acid oxidation and
energy expenditure.[4][11] Studies in diet-induced obese mice showed that C75 treatment
led to a 32.9% increase in energy production from fatty acid oxidation.[4][11]

Key Signaling Pathways Modulated by C75
Induction of Apoptosis

FASN inhibition by C75 triggers the intrinsic (mitochondrial) pathway of apoptosis.[5] The
accumulation of malonyl-CoA is a key initiating stress signal. This leads to the activation of the
caspase cascade, which executes the apoptotic program.[5] While the precise upstream
sensors of malonyl-CoA stress are still being fully elucidated, the pathway converges on the
activation of effector caspases like caspase-3 and caspase-6.[13][14]
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Caption: Apoptotic signaling pathway induced by C75-mediated FASN inhibition.
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AMPK and mTOR Signaling

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (nNTOR)
are central regulators of cellular metabolism and growth. AMPK acts as a cellular energy
sensor; it is activated under low energy states (high AMP:ATP ratio) and works to restore
energy balance by stimulating catabolic processes (like fatty acid oxidation) and inhibiting
anabolic processes (like protein and lipid synthesis).[15] The mTOR pathway, conversely, is a
master regulator of cell growth and proliferation, activated by nutrients and growth factors.[16]

C75 treatment has been shown to increase cellular ATP levels, likely due to the stimulation of
fatty acid oxidation.[4][17] This increase in ATP leads to the inactivation of AMPK.[17] Since
AMPK is a known inhibitor of the mTOR pathway, the inactivation of AMPK by C75 can relieve
this inhibition. However, FASN inhibition also negatively regulates the mTOR pathway through
other stress-response mechanisms, creating a complex interplay.[5]
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Caption: C75's impact on the AMPK and mTOR signaling pathways.
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Quantitative Data Summary

The inhibitory potency of C75 has been quantified in various cancer cell lines and assay
formats. The ICso (half-maximal inhibitory concentration) is a standard measure of an inhibitor's

effectiveness.
Cell Line/Assay Assay Type ICso0 Value (pM) Reference(s)
Purified FASN Biochemical Assay 15.53 [8][11]
PC3 (Prostate )
Clonogenic Assay 35 [6][18]
Cancer)
LNCaP (Prostate Spheroid Growth
50 [11][18]
Cancer) Assay
FASN Functional
A375 (Melanoma) 32.43 [6]
Assay
MA104 (Monke Cytotoxicity Assa
. ( y y y y 08 5 6]
Kidney) (TDso)
General Biochemical Assay 200 [2]

Note: ICso values can vary significantly based on the assay conditions, cell type, incubation
time, and serum concentration.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity
of C75.

FASN Inhibition Assay (Radiometric)

This protocol measures the incorporation of a radiolabeled precursor into fatty acids.

e Enzyme Preparation: Purify FASN from target tissue or use a commercially available
recombinant enzyme.
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o Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH
7.0, with 1 mM DTT and 1 mM EDTA).

e Preincubation: Add purified FASN to the reaction buffer. Add varying concentrations of C75
(dissolved in DMSO) or DMSO vehicle control. Preincubate for a specified time (e.g., 30
minutes at 37°C) to allow for slow-binding inhibition.[1]

o Reaction Initiation: Start the reaction by adding substrates: acetyl-CoA, NADPH, and 14C-
labeled malonyl-CoA.

 Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

e Reaction Termination: Stop the reaction by adding a strong acid (e.g., 6M HCI) or base (e.qg.,
4M NaOH for saponification).

o Extraction: Extract the radiolabeled fatty acids using a nonpolar solvent like hexane or
petroleum ether.

e Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

e Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine
the 1Cso value.

Cell Viability/Proliferation (Clonogenic Assay)

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

Cell Seeding: Plate cells (e.g., PC3 prostate cancer cells) in 6-well plates at a low density
(e.g., 500-1000 cells/well) and allow them to attach overnight.[6]

o Treatment: Remove the medium and replace it with fresh medium containing various
concentrations of C75 or a DMSO vehicle control.[8]

¢ Incubation: Incubate the cells for a defined period (e.g., 24 hours).[6]

e Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh,
drug-free medium.
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e Colony Formation: Incubate the plates for 10-14 days, allowing surviving cells to form
colonies of at least 50 cells.

 Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

e Counting & Analysis: Count the number of colonies in each well. Calculate the surviving
fraction for each treatment condition relative to the control and plot a dose-response curve.
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Caption: General experimental workflow for the evaluation of C75.

Apoptosis Assay (Annexin V/Propidium lodide Staining)
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This flow cytometry-based assay distinguishes between viable, early apoptotic, and late
apoptotic/necrotic cells.

o Cell Treatment: Culture cells in plates and treat with C75 or vehicle control for a specified
time (e.g., 24-48 hours).

» Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

» Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and
Propidium lodide (PI).

¢ Incubation: Incubate in the dark at room temperature for 15 minutes.
e Flow Cytometry: Analyze the stained cells using a flow cytometer.

o Viable cells: Annexin V-negative and Pl-negative.

o Early apoptotic cells: Annexin V-positive and Pl-negative.

o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

e Analysis: Quantify the percentage of cells in each quadrant to determine the level of
apoptosis induced by C75.

Conclusion and Future Directions

C75 is a potent dual-action molecule that serves as an invaluable tool for studying cellular
metabolism. Its ability to both irreversibly inhibit FASN and activate CPT-1 provides a powerful
method for dissecting the roles of lipid synthesis and oxidation in health and disease. While its
profound effects on appetite and body weight may limit its direct therapeutic development for
cancer, it has paved the way for second-generation FASN inhibitors with improved
pharmacological profiles.[5][19] Future research will likely focus on further clarifying the
complex signaling networks C75 modulates and leveraging its unique mechanism to explore
novel therapeutic strategies for cancer, obesity, and other metabolic disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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